
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- is a heterocyclic compound containing phosphorus and nitrogen atoms within its ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phosphorus trichloride derivative with a diamine compound, followed by cyclization to form the diazaphosphorine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphorus atom can undergo oxidation or reduction, altering the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the phosphorus atom .
Applications De Recherche Scientifique
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- has several applications in scientific research:
Organic Synthesis: It is used as a reagent or catalyst in various organic reactions, including nucleophilic ring-opening reactions.
Catalysis: The compound’s unique structure makes it an effective catalyst for certain polymerization reactions.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism by which 1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- exerts its effects involves interactions with molecular targets such as nucleophiles and electrophiles. The phosphorus atom plays a crucial role in these interactions, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine: Known for its strong basicity and steric hindrance.
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-bis(1-methylethyl): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
1,3,2-Diazaphosphorine, 2-chlorohexahydro-1,3-dimethyl- is unique due to its specific substituents and the presence of a chlorine atom, which can be readily substituted to create a wide range of derivatives .
Propriétés
Numéro CAS |
40201-85-2 |
|---|---|
Formule moléculaire |
C5H12ClN2P |
Poids moléculaire |
166.59 g/mol |
Nom IUPAC |
2-chloro-1,3-dimethyl-1,3,2-diazaphosphinane |
InChI |
InChI=1S/C5H12ClN2P/c1-7-4-3-5-8(2)9(7)6/h3-5H2,1-2H3 |
Clé InChI |
KLECVVLUBXHULD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCN(P1Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



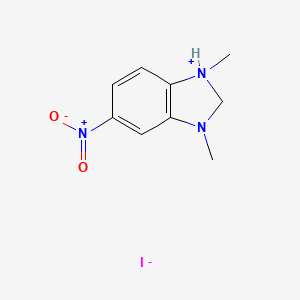
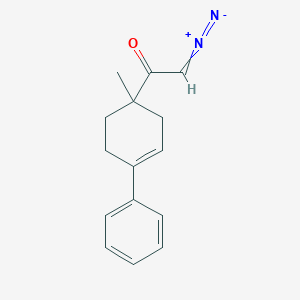

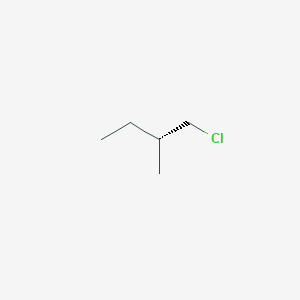
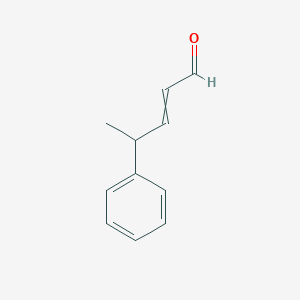


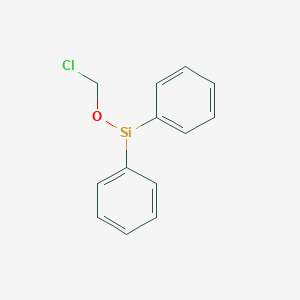
![2,5-Bis{3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}cyclopentan-1-one](/img/structure/B14654358.png)
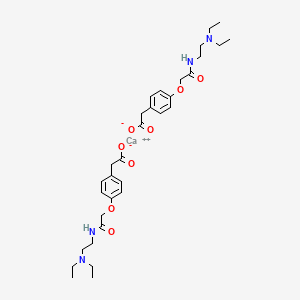
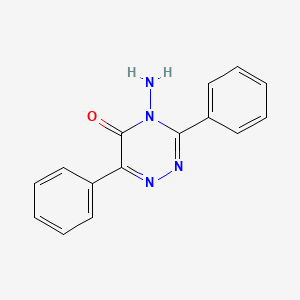
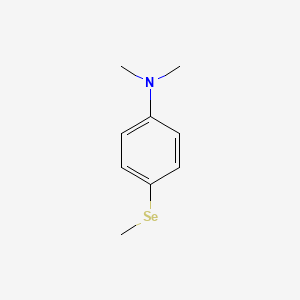
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
